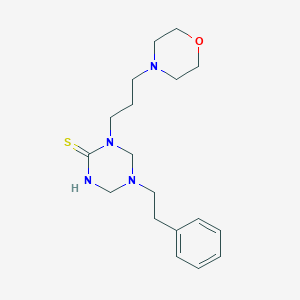![molecular formula C16H16N4S B282706 5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B282706.png)
5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine has various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, it has been shown to possess anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine in lab experiments include its broad-spectrum antimicrobial activity, its potential as an anticancer agent, and its anti-inflammatory and analgesic properties. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine. These include further studies on its mechanism of action, its potential use as an antimicrobial, anticancer, anti-inflammatory, and analgesic agent, and its potential side effects. Additionally, research could focus on the development of new derivatives of the compound with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis method of 5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine involves the reaction of 3-methylbenzyl chloride with sodium sulfide to form 3-methylbenzyl sulfide. This intermediate is then reacted with phenylhydrazine to form the corresponding hydrazone. The hydrazone is then cyclized with potassium hydroxide to form the final product, 5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine.
Applications De Recherche Scientifique
5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Propriétés
Formule moléculaire |
C16H16N4S |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
5-[(3-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C16H16N4S/c1-12-6-5-7-13(10-12)11-21-16-19-18-15(17)20(16)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,17,18) |
Clé InChI |
GUPCUDANFUWBDK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=CC=C3)N |
SMILES canonique |
CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)
![N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea](/img/structure/B282634.png)






![2-cyclohexyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282652.png)
![2-(3-chloro-4-fluorophenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282655.png)